Sulfogaiacol

Catalog No.
S604730
CAS No.
7134-11-4
M.F
C7H8O5S
M. Wt
204.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfogaiacol

CAS Number

7134-11-4

Product Name

Sulfogaiacol

IUPAC Name

4-hydroxy-3-methoxybenzenesulfonic acid

Molecular Formula

C7H8O5S

Molecular Weight

204.20 g/mol

InChI

InChI=1S/C7H8O5S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4,8H,1H3,(H,9,10,11)

InChI Key

QDRCGSIKAHSALR-UHFFFAOYSA-N

SMILES

Array

Synonyms

guaiacolsulfonate potassium, guaiacolsulfonic acid, guaiacolsulfonic acid, monopotassium salt, potassium guaiacolsulfonate, Thiocol

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+]

4-hydroxy-3-methoxybenzene-1-sulfonic acid is an arenesulfonic acid that is guaiacol sulfated at position 4. Commonly used (in the form of its potassium salt) as an expectorant. It has a role as an expectorant. It is an arenesulfonic acid and a member of guaiacols. It is functionally related to a guaiacol. It is a conjugate acid of a 4-hydroxy-3-methoxybenzene-1-sulfonate.
elastomer used as dental impression material; mixture of the potassium salt of 4- & 5-guaiacolsulfonic acid; RN given refers to parent cpd

Sulfogaiacol (CAS 7134-11-4), commonly formulated as its potassium salt (potassium guaiacolsulfonate), is a sulfonated derivative of guaiacol widely utilized as a pharmaceutical expectorant and mucolytic agent. By introducing a sulfonate group to the guaiacol core, this compound transforms a volatile, irritating phenolic liquid into a highly water-soluble, stable, and odorless crystalline powder[1]. In industrial procurement, sulfogaiacol is prioritized over raw guaiacol for its superior processability in solid and liquid dosage forms, its predictable thermal behavior as a stable hemihydrate, and its enhanced mucosal tolerability, making it a critical active pharmaceutical ingredient (API) for respiratory formulations [2].

Attempting to substitute sulfogaiacol with its parent compound, guaiacol, or uncharacterized isomeric mixtures of guaiacolsulfonates introduces severe formulation and quality control risks. Raw guaiacol is an oily, pungent liquid that causes mucosal irritation and requires complex handling, rendering it unsuitable for direct solid-dose manufacturing [1]. Furthermore, generic 'potassium guaiacolsulfonate' often contains variable ratios of the 4-sulfonate and 5-sulfonate isomers. Because the 4-sulfonate isomer forms a stable hemihydrate while the 5-sulfonate forms a dihydrate, varying isomeric ratios lead to unpredictable moisture content (ranging from 4.8% to 13.5%) and inconsistent thermal dehydration profiles [2]. Buyers must procure high-purity 4-sulfonate-dominant sulfogaiacol to ensure reproducible batch-to-batch weight uniformity and stability during thermal processing.

Physical State and Handling Processability

Sulfogaiacol overcomes the severe handling limitations of its parent compound. While raw guaiacol is a volatile, pungent oily liquid or low-melting solid that requires specialized containment, sulfogaiacol (as a potassium salt) is an odorless, free-flowing white crystalline powder[1]. This structural modification enables direct integration into standard dry-powder workflows, including milling, blending, and tableting.

Evidence DimensionPhysical state and handling profile
Target Compound DataSulfogaiacol: Odorless, free-flowing crystalline powder (decomposes >240 °C)
Comparator Or BaselineGuaiacol: Volatile, pungent oily liquid/low-melting solid
Quantified DifferenceTransition from a volatile liquid to a stable, millable solid.
ConditionsStandard ambient pharmaceutical manufacturing conditions

Eliminates the need for specialized liquid-handling infrastructure and enables direct formulation into tablets and dry-powder capsules.

Isomer-Specific Hydration and Thermal Stability

The commercial viability of sulfogaiacol depends heavily on its isomeric purity. X-ray diffraction and thermogravimetric analyses demonstrate that the predominant 4-sulfonate isomer crystallizes as a stable hemihydrate containing approximately 4.8% water, which resists dehydration until temperatures exceed 380 K (107 °C) [1]. In contrast, the 5-sulfonate isomer forms a dihydrate containing 13.5% water [2]. Procuring a highly purified 4-sulfonate API prevents the moisture-driven weight variability and thermal degradation that plague uncharacterized isomeric mixtures during high-shear granulation or drying.

Evidence DimensionHydration state and moisture content
Target Compound DataPotassium guaiacol-4-sulfonate: Hemihydrate, ~4.8% water, dehydrates >107 °C
Comparator Or BaselinePotassium guaiacol-5-sulfonate: Dihydrate, ~13.5% water
Quantified Difference8.7% absolute difference in bound water content; superior thermal stability for the 4-isomer.
ConditionsThermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)

Ensures precise active ingredient dosing by preventing unpredictable water loss during thermal processing and storage.

Aqueous Solubility for High-Concentration Syrups

The sulfonation of guaiacol to produce sulfogaiacol dramatically alters its aqueous solubility profile. While guaiacol exhibits limited solubility in water and requires significant organic co-solvents for liquid formulations, potassium guaiacolsulfonate is highly soluble, dissolving in approximately 7.5 parts of water [1]. This enhanced solubility is critical for formulating high-concentration pediatric and adult expectorant syrups without the need for high concentrations of ethanol or propylene glycol.

Evidence DimensionAqueous solubility
Target Compound DataSulfogaiacol: Soluble in 7.5 parts water
Comparator Or BaselineGuaiacol: Sparingly soluble in water, requires organic co-solvents
Quantified DifferenceOrders of magnitude higher aqueous solubility for the sulfonated salt.
ConditionsStandard aqueous dissolution at ambient temperature

Allows manufacturers to formulate alcohol-free or low-excipient liquid respiratory medications while maintaining high API concentrations.

Mucosal Tolerability and Sensory Profile

A primary driver for procuring sulfogaiacol over raw guaiacol is the elimination of adverse sensory and physiological effects. Guaiacol is known for its harsh, burning taste and its tendency to cause severe gastric and mucosal irritation [1]. The addition of the sulfonate group neutralizes these properties, yielding a compound with a faint, mildly bitter taste and excellent mucosal tolerability, which is essential for oral administration in sensitive patient populations [1].

Evidence DimensionSensory and mucosal irritation profile
Target Compound DataSulfogaiacol: Faint bitter taste, non-irritating to mucosa
Comparator Or BaselineGuaiacol: Harsh burning taste, highly irritating to gastric mucosa
Quantified DifferenceComplete elimination of severe mucosal irritation and pungent odor.
ConditionsOral administration in pharmaceutical formulations

Directly dictates the feasibility of the compound for oral pediatric and consumer health products where patient compliance is paramount.

High-Concentration Alcohol-Free Expectorant Syrups

Leveraging its high aqueous solubility (1 part in 7.5 parts water), sulfogaiacol is the ideal API for formulating liquid respiratory medications that require high active dosing without the use of ethanol or excessive co-solvents [1].

Direct-Compression Solid Oral Dosage Forms

Because it is an odorless, free-flowing crystalline powder, sulfogaiacol is perfectly suited for direct-compression tableting and dry-powder capsule filling, bypassing the complex liquid-handling required for raw guaiacol [2].

Moisture-Sensitive Combination Therapies

Utilizing the high-purity 4-sulfonate isomer (a stable hemihydrate up to 107 °C) ensures that the API will not release bound water during high-shear mixing or storage, making it compatible with other moisture-sensitive active ingredients in multi-symptom cold formulations [2].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

204.00924453 Da

Monoisotopic Mass

204.00924453 Da

Heavy Atom Count

13

UNII

6L00O0WHZR

Other CAS

7134-11-4

Wikipedia

Guaiacolsulfonic_acid

Dates

Last modified: 08-15-2023

[Azeotropic sulfuration of guaiacol in production of thiocol]

I F SUKNEVICH, L S MAIOFIS, V S KARPINSKII
PMID: 14899239   DOI:

Abstract




[Determination of sodium camphosulfonate in the presence of potassium guaiacolsulfonate]

R ARDRY
PMID: 14013660   DOI:

Abstract




[Effect of Qingkailing Injection on children with respiratory syncytial virus pneumonia of phlegm-heat obstructing Fei syndrome pattern at different time-points]

Yan Yang, Shou-Chuan Wang, Rui-Li Li
PMID: 21180082   DOI:

Abstract

To evaluate the curative effect of Qingkailing Injection (QKL) for treatment of children's respiratory syncytial virus pneumonia of phlegm-heat obstructing Fei syndrome pattern (SVP-PH) depending upon main symptom assessment.
A Chinese-Western medicine comparative trial was conducted on 206 children with SVP-PH in two groups treated with Ribavirin injection plus compound guaiacol potassium sul-fonale oral solution (as control group) and QKL injection plus Ertong Qingfei oral liquid (as treated group) respectively, for 10 days. The curative effectiveness on four main symptoms (fever, cough, sputum and short breath) were evaluated at different time-points.
The effectiveness in the treated group at various time-points was superior to that in the control group, showing the earlier initiating time (on the 4th day) and the preponderances on cough and sputum ran all through the whole course.
Chinese medicine shows a multi-target effect in treating children's SVP-HP.


The roentgenographic properties of Thiokol rubber-base materials

M I WEISMAN
PMID: 13999700   DOI: 10.1016/0030-4220(63)90075-6

Abstract




Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate: implications of the findings on compendial analytical methodology

P Tangtatsawasdi, S E Krikorian
PMID: 6491940   DOI: 10.1002/jps.2600730911

Abstract

HPLC analysis confirmed a difference in the chemical composition of commercial versus NF reference standard potassium guaiacolsulfonate. After separation by fractional crystallization, the two constituents comprising the former sample were identified by 1H-NMR as potassium guaiacol-4- and -5-sulfonate, respectively. The former isomer predominated. The reference standard material was identified as the 4-sulfonate salt by HPLC, NMR, IR, and UV. This difference raises questions concerning the validity of the compendial identification tests and assay procedure for the drug, which are based on methods requiring direct comparison between it and the reference standard. In fact, the IR test has now been shown to be unreliable as a rigorous criterion for identification, in light of significant differences found in the fingerprint regions of the spectra of the two isomers. However, because the two isomers exhibit identical UV absorption characteristics in solutions of pH less than or equal to 7 (but not in alkaline solution), the compendial UV identification test and assay procedure appear to be valid under the conditions specified. The pKa values of the isolated isomers were estimated by a spectrophotometric method to be 8.74 and 9.16 for the phenolic group of potassium guaiacol-4- and -5-sulfonate, respectively.


Physicochemical properties and method for determination of potassium guaiacolsulfonate

K Kawamura, H Nakamachi, H Araki, K Sonoda
PMID: 3624174   DOI:

Abstract

The physicochemical properties of potassium guaiacol-4-sulfonate (I) and -5-sulfonate (II) have been investigated. Analyses of the X-ray diffraction patterns, infrared spectra, and thermogravimetric and differential scanning calorimetric curves showed that I occurs as crystals that are anhydrous or hydrated up to 2/3 mole (4.8%) and that II occurs as crystals that are anhydrous or dihydrated (13.5%). Solutions of I and II at various pH values showed almost the same UV spectra at less than pH 6.0 but very different UV spectra greater than pH 7.0. Most commercially available potassium guaiacolsulfonate consists predominantly of potassium guaiacol-4-sulfonate (as determined by UV-absorption measurements and liquid chromatography).


[Aminophenazone, a reagent for the spectrophotometric determination of thiocol]

M Miftode, V Dorneanu, G Ghimicescu
PMID: 674942   DOI:

Abstract




Applications of paired ion high-pressure liquid chromatography: quantitative determination of potassium guaiacolsulfonate and other ingredients in cough syrups

V D Gupta
PMID: 758448   DOI: 10.1002/jps.2600680142

Abstract

A method for the quantitative determination of potassium guaiacolsulfonate and phenylephrine hydrochloride in commercial dosage forms was developed. The method is based on paired ion high-pressure liquid chromatography with tetrabutylammonium as the counterion. The method not only separates potassium guaiacolsulfonate from phenylephrine hydrochloride but also from some other ingredients: chlorpheniramine maleate, sodium benzoate, colors, and flavors. Furthermore, two isomers of potassium guaiacolsulfonate, potassium salts of 4- and 5-guaiacolsulfonic acid, also separate from each other. The method was tried on five different commercial dosage forms (all with different colors) with excellent results on three. In the other two samples, which also contained codeine, three may have been a stability problem.


[Microbial settlement of paint- and building-materials in the sphere of drinking-water. 4. Communication: Examination of tightening compounds under working conditions (author's transl)]

W Dott, D Schoenen, E Thofern
PMID: 545943   DOI:

Abstract

Tightening compounds which were used in the sphere of drinking-water led to a microbial settlement that differs in points of quantity and quality depending on the kind of material. Twelve compounds on the base of Silicon, one on the base of Thiokol and one Epoxid were examined.


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